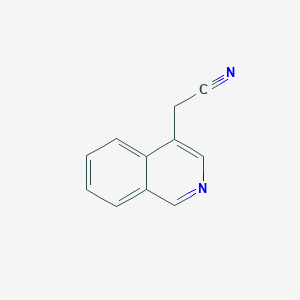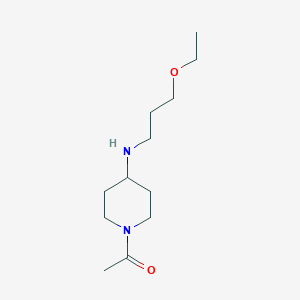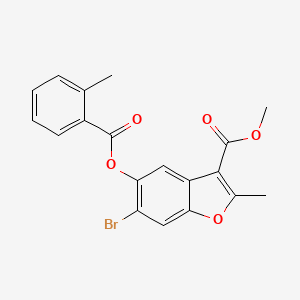![molecular formula C10H18N4O2S B2593289 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine CAS No. 926266-29-7](/img/structure/B2593289.png)
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine is a chemical compound with the molecular formula C10H18N4O2S and a molecular weight of 258.34 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups at positions 3 and 5, a sulfonyl group at position 4, and a piperazine ring substituted with a methyl group at position 4 . It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine typically involves the following steps :
Formation of the pyrazole ring: The pyrazole ring is synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone or β-ketoester.
Introduction of the sulfonyl group: The sulfonyl group is introduced via sulfonylation, often using sulfonyl chlorides in the presence of a base.
Formation of the piperazine ring: The piperazine ring is formed through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Final coupling: The pyrazole and piperazine rings are coupled together through a nucleophilic substitution reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis . It can also modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .
Comparación Con Compuestos Similares
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine can be compared with other similar compounds, such as :
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine: This compound has a similar structure but with a piperidine ring instead of a piperazine ring.
(4-benzhydrylpiperazino)(1,5-dimethyl-1H-pyrazol-3-yl)methanone: This compound contains a pyrazole ring substituted with a benzhydryl group and a piperazine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrazole and piperazine rings, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S/c1-8-10(9(2)12-11-8)17(15,16)14-6-4-13(3)5-7-14/h4-7H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKDKZHQNRRRDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(naphthalen-1-yl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2593206.png)
![5-CYCLOPROPYL-N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B2593207.png)

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/new.no-structure.jpg)
![N-(4-bromobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2593212.png)
![5-((4-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2593213.png)

![2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2593215.png)

![N-Methyl-2-(methylamino)-N-[3-(methylamino)-3-oxopropyl]pentanamide;hydrochloride](/img/structure/B2593217.png)

![2-[(2-Methylbutan-2-yl)oxy]ethan-1-amine](/img/structure/B2593219.png)
![N-[2-(dimethylamino)ethyl]-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2593220.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl-(1-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2593221.png)
